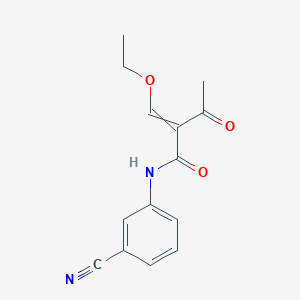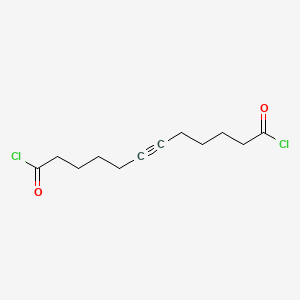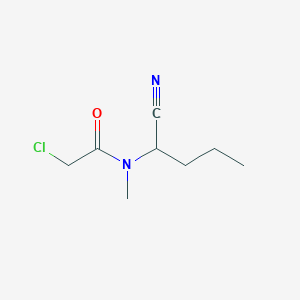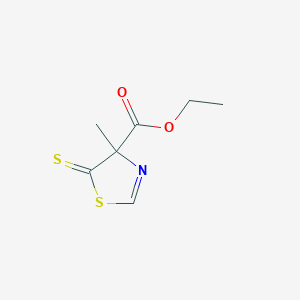![molecular formula C12H18N4OS B14580722 6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide CAS No. 61280-13-5](/img/structure/B14580722.png)
6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide is a chemical compound that belongs to the class of pyrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine derivatives with piperidine and ethoxy groups under controlled conditions. The process may include steps such as nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable chemical processes that ensure high yield and purity, utilizing advanced techniques such as catalytic hydrogenation and multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction could produce various substituted piperidines .
Scientific Research Applications
6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-tubercular properties.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of essential proteins or enzymes, thereby disrupting bacterial growth and replication. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine core structure.
N-phenylpyrazine-2-carboxamides: Compounds with comparable anti-mycobacterial activity.
Piperazine derivatives: Structurally related compounds with potential antimicrobial properties
Uniqueness
6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide is unique due to its specific combination of piperidine and ethoxy groups attached to the pyrazine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
61280-13-5 |
|---|---|
Molecular Formula |
C12H18N4OS |
Molecular Weight |
266.37 g/mol |
IUPAC Name |
6-(2-piperidin-1-ylethoxy)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C12H18N4OS/c13-12(18)10-8-14-9-11(15-10)17-7-6-16-4-2-1-3-5-16/h8-9H,1-7H2,(H2,13,18) |
InChI Key |
LVRFZMJOSBJFAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=NC(=CN=C2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14580651.png)


![3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14580677.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenoxy)-6,7-dihydro-](/img/structure/B14580679.png)

![1,5-diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14580692.png)
![1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene](/img/structure/B14580698.png)
![(2,3-Dimethylbut-3-en-1-yl)(methyl)phenyl[2-(trimethylsilyl)phenyl]silane](/img/structure/B14580703.png)

![2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14580717.png)

